1-Iodo-3,7-dimethyloctane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124186-79-4 |
|---|---|
Molecular Formula |
C10H21I |
Molecular Weight |
268.18 g/mol |
IUPAC Name |
1-iodo-3,7-dimethyloctane |
InChI |
InChI=1S/C10H21I/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3 |
InChI Key |
LKCFNUWNIROFII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCI |
Origin of Product |
United States |
Synthetic Methodologies for 1 Iodo 3,7 Dimethyloctane
Retrosynthetic Analysis and Precursor Chemistry
A retrosynthetic analysis of 1-iodo-3,7-dimethyloctane reveals that the most straightforward approach involves the formation of a carbon-iodine bond at the primary position of a 3,7-dimethyloctyl skeleton. The key precursors for this transformation are typically 3,7-dimethyloctan-1-ol (B75441) or other alkyl halides like 1-bromo-3,7-dimethyloctane (B123281). The alcohol, (S)-3,7-dimethyloctan-1-ol, can be prepared from (R)-3,7-dimethyl-6-octen-1-ol via hydrogenation. ru.nl Another precursor, (S)-(+)-1-bromo-3,7-dimethyloctane, can be used to generate a Grignard reagent for coupling reactions. mdpi.com
The choice of precursor often dictates the subsequent synthetic strategy. For instance, starting from the alcohol necessitates the activation of the hydroxyl group to facilitate nucleophilic substitution by an iodide ion. Conversely, starting from another alkyl halide, such as a bromide or chloride, typically involves a halogen exchange reaction.
| Precursor Compound | Corresponding Synthetic Approach |
| 3,7-Dimethyloctan-1-ol | Conversion of alcohols (via sulfonate esters, phosphorus/iodine reagents, etc.) |
| 1-Bromo-3,7-dimethyloctane | Finkelstein (Halogen Exchange) Reaction |
| 1-Chloro-3,7-dimethyloctane | Finkelstein (Halogen Exchange) Reaction |
Classical Iodination Approaches
The Finkelstein reaction is a cornerstone of alkyl iodide synthesis, operating via an SN2 mechanism to exchange a halogen atom. iitk.ac.inwikipedia.org This equilibrium-driven reaction is typically pushed towards the desired product by leveraging the differential solubility of halide salts. wikipedia.org For the synthesis of this compound, an alkyl chloride or bromide precursor is treated with an iodide salt, most commonly sodium iodide (NaI), in a suitable solvent like acetone (B3395972). iitk.ac.inwikipedia.org The precipitation of the less soluble sodium chloride or bromide from the acetone solution drives the reaction to completion. wikipedia.org
A documented synthesis of (R)-1-iodo-3,7-dimethyloctane involves the hydrogenation of a precursor followed by a Finkelstein reaction. researchgate.net While the classic Finkelstein reaction is effective, variations exist. For instance, metal-halogen exchange reactions using electropositive metals like lithium or magnesium can also be employed to convert organic halides into organometallic reagents, which can then be iodinated. wikipedia.org
| Reactant | Reagent | Solvent | Key Feature |
| Alkyl Chloride/Bromide | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl/NaBr drives equilibrium |
A common and efficient method for preparing this compound from its corresponding alcohol, 3,7-dimethyloctan-1-ol, involves the intermediate formation of a sulfonate ester. This two-step process first converts the poor leaving group (hydroxyl) into a good leaving group (sulfonate), which is then displaced by iodide in an SN2 reaction.
The direct conversion of alcohols to alkyl iodides can be achieved using reagents prepared from phosphorus and iodine. A classical method involves the reaction of the alcohol with red phosphorus and iodine. google.com A more common laboratory-scale method utilizes triphenylphosphine (B44618) (PPh₃) and iodine.
In a documented procedure for synthesizing (S)-1-iodo-3,7-dimethyloctane, (S)-3,7-dimethyloctan-1-ol is treated with triphenylphosphine, imidazole, and iodine in a mixed solvent system of acetonitrile (B52724) and diethyl ether. ru.nltuwien.at The reaction proceeds at 0 °C and is then stirred at room temperature. ru.nl This method provides a direct route from the alcohol to the iodide without the need for isolating a sulfonate ester intermediate.
A mild and efficient procedure for the iodination of primary alcohols involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with iodine. ccspublishing.org.cnsioc-journal.cn This system has been shown to be effective for converting primary alkyl alcohols into their corresponding iodides in high yields. ccspublishing.org.cnsioc-journal.cn The reaction is typically carried out by first stirring the alcohol with NaBH₄ and then adding iodine. ccspublishing.org.cn While this method is effective for primary and benzylic alcohols, secondary and allylic alcohols are reported to be unreactive under these conditions. ccspublishing.org.cnsioc-journal.cn
Other metal halide systems can also facilitate the conversion of alcohols to iodides. For example, the CeCl₃·7H₂O/NaI system in acetonitrile provides a very mild method for preparing iodides from a wide range of alcohols. organic-chemistry.org
Modern and Green Chemistry Approaches to this compound Synthesis
Modern synthetic methods are increasingly focused on improving efficiency, reducing waste, and employing more environmentally benign reagents. In the context of synthesizing this compound, several approaches align with the principles of green chemistry.
One such approach involves the use of ionic liquids. For instance, 1-n-butyl-3-methylimidazolium halide ionic liquids, in the presence of a Brønsted acid, can efficiently convert alcohols to alkyl halides at room temperature. organic-chemistry.org The product can be easily separated, and the ionic liquid can often be recycled. organic-chemistry.org
Another green approach is the use of catalytic methods. For example, anhydrous hydrogen iodide, prepared directly from molecular hydrogen and iodine using a rhodium catalyst, is highly active for converting alcohols and other substrates into iodoalkanes with excellent atom economy. organic-chemistry.org
The development of one-pot syntheses, such as the in-situ mesylation-iodination protocol, also represents a step towards greener synthesis by reducing the number of workup and purification steps, thereby saving solvents and energy. acs.org
Stereoselective Synthesis of Chiral this compound Enantiomers and Diastereomers
The stereoselective synthesis of this compound focuses on the controlled formation of specific enantiomers ((R) or (S)) and diastereomers ((3R,7R), (3S,7S), (3R,7S), and (3S,7R)). This is typically achieved by starting with a chiral precursor that already contains the desired stereocenters or by employing stereoselective reactions.
A common and effective method for the synthesis of enantiomerically pure this compound is the iodination of the corresponding chiral alcohol, 3,7-dimethyloctan-1-ol. The Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and iodine (I₂), is frequently employed for this transformation. The reaction proceeds via a phosphonium (B103445) iodide intermediate, which is then displaced by the alcohol's hydroxyl group, followed by an Sₙ2 reaction with iodide to yield the desired alkyl iodide with inversion of stereochemistry at the C1 position. However, since the stereocenter is at C3, the configuration of the chiral center is retained. The addition of an amine base, such as imidazole, can facilitate the reaction. tuwien.atgoogle.comresearchgate.netcore.ac.uk
For instance, the synthesis of (S)-1-iodo-3,7-dimethyloctane can be accomplished by treating (S)-3,7-dimethyloctan-1-ol with triphenylphosphine and iodine in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). tuwien.at Similarly, the (R)-enantiomer is accessible from (R)-3,7-dimethyloctan-1-ol using a similar reagent system, often in a mixed solvent system of acetonitrile (MeCN) and diethyl ether (Et₂O). researchgate.net
Another synthetic route to chiral this compound involves a two-step process starting from the corresponding alcohol. The alcohol is first converted to a mesylate by reaction with methanesulfonyl chloride (MsCl) and a base like triethylamine (B128534) (Et₃N). The resulting mesylate is then subjected to a Finkelstein reaction, where the mesylate group is displaced by iodide using a salt such as sodium iodide (NaI) in a solvent like acetone. This Sₙ2 reaction also proceeds with inversion of configuration at the reaction center (C1), providing the iodoalkane. nih.gov
The synthesis of specific diastereomers of this compound requires starting materials with well-defined stereochemistry at both the C3 and C7 positions. These chiral precursors are often synthesized from natural products like citronellol (B86348) or through asymmetric synthesis. Once the desired diastereomer of 3,7-dimethyloctan-1-ol is obtained, it can be converted to the corresponding iodo-derivative using the methods described above. For example, research into the synthesis of complex natural products has led to the development of methods for preparing building blocks such as (3R,7R)-1-iodo-3,7-dimethylnonane, a close structural analog, highlighting the feasibility of controlling the stereochemistry at both centers. diva-portal.org The synthesis of a derivative, 8-iodo-(3R,7S)-3,7-dimethyl-octanoic acid methyl ester, has also been reported, further demonstrating the accessibility of specific diastereomers through multi-step synthetic sequences. rug.nl
Table 1: Synthetic Methods for Enantiopure this compound
Reactivity and Mechanistic Investigations of 1 Iodo 3,7 Dimethyloctane
Elimination Reactions
In the presence of a strong, sterically hindered base, 1-iodo-3,7-dimethyloctane can undergo an elimination reaction to form an alkene. The most likely mechanism for a primary alkyl halide is the bimolecular elimination (E2) pathway. The E2 reaction is a concerted, one-step process where the base removes a proton from the β-carbon, and the leaving group departs simultaneously, leading to the formation of a double bond.
The rate of the E2 reaction is also second-order, depending on the concentrations of both the substrate and the base. Competition between SN2 and E2 reactions is a common theme for primary alkyl halides. The outcome is often influenced by the nature of the nucleophile/base. Strong, non-bulky bases/nucleophiles (e.g., OH⁻, CH₃O⁻) will favor the SN2 reaction. However, strong, sterically hindered bases, such as potassium tert-butoxide ((CH₃)₃CO⁻K⁺), will favor the E2 pathway as their bulkiness makes it difficult to act as a nucleophile and attack the sterically accessible β-proton instead.
Given the structure of this compound, the E2 reaction would result in the formation of 3,7-dimethyloct-1-ene.
E2 Elimination Pathway
The bimolecular elimination (E2) reaction is a concerted pathway where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, resulting in the formation of a double bond. For this compound, the E2 pathway is favored under specific conditions, primarily involving the use of a strong, sterically hindered base. pressbooks.publibretexts.org
The mechanism requires an anti-periplanar arrangement of the β-hydrogen and the iodide leaving group. The bulky base preferentially abstracts a proton from the less sterically hindered β-carbon (C2), leading to the formation of the Hofmann product, 3,7-dimethyloct-1-ene, as the major alkene. The use of smaller, unhindered bases would typically favor substitution over elimination in primary alkyl halides. utdallas.edu
Table 1: Conditions Favoring E2 Elimination for this compound
| Base | Chemical Formula | Steric Hindrance | Expected Major Product |
| Potassium tert-butoxide | KOC(CH₃)₃ | High | 3,7-dimethyloct-1-ene (E2) |
| Lithium diisopropylamide (LDA) | LiN[CH(CH₃)₂]₂ | High | 3,7-dimethyloct-1-ene (E2) |
| Sodium ethoxide | NaOCH₂CH₃ | Low | Substitution product (Sₙ2) |
Competitive Elimination vs. Substitution Pathways
Primary alkyl halides like this compound are prime substrates for bimolecular nucleophilic substitution (Sₙ2) reactions due to the low steric hindrance at the α-carbon. masterorganicchemistry.com Consequently, a competition between Sₙ2 and E2 pathways is a key aspect of their reactivity. libretexts.org The outcome of this competition is primarily dictated by the nature of the nucleophile/base. libretexts.org
With Strong, Unhindered Bases/Good Nucleophiles: Reagents like hydroxide (B78521) (OH⁻) or ethoxide (CH₃CH₂O⁻) are strong bases but are not sterically hindered. For a primary substrate like this compound, their nucleophilic character dominates, and the Sₙ2 pathway is heavily favored, leading to substitution products. youtube.comyoutube.com
With Strong, Sterically Hindered Bases: Bulky bases such as potassium tert-butoxide ([CH₃]₃CO⁻) are poor nucleophiles due to steric hindrance. youtube.combingol.edu.tr This hindrance makes it difficult for the base to attack the electrophilic α-carbon, thus suppressing the Sₙ2 pathway. Instead, they efficiently abstract a less hindered β-proton, promoting the E2 pathway. pressbooks.pubyoutube.com
With Weak Bases/Good Nucleophiles: Species such as iodide (I⁻) or acetate (B1210297) (CH₃COO⁻) are good nucleophiles but weak bases. With these reagents, the Sₙ2 reaction is the exclusive pathway. libretexts.org
Table 2: Predicted Outcome of Reaction with this compound
| Reagent | Classification | Predominant Pathway | Major Product |
| Sodium ethoxide (NaOEt) | Strong Base, Good Nucleophile | Sₙ2 | 1-Ethoxy-3,7-dimethyloctane |
| Potassium tert-butoxide (KOtBu) | Strong, Hindered Base | E2 | 3,7-dimethyloct-1-ene |
| Sodium iodide (NaI) | Weak Base, Good Nucleophile | Sₙ2 | This compound (no net reaction) |
| Sodium acetate (NaOAc) | Weak Base, Good Nucleophile | Sₙ2 | 3,7-Dimethyloctyl acetate |
Radical Reactions
Generation of Alkyl Radicals from this compound
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making alkyl iodides excellent precursors for the generation of alkyl radicals. Homolytic cleavage of the C-I bond in this compound yields the corresponding 3,7-dimethyloctyl radical. This cleavage can be initiated through several methods:
Photochemical Initiation: Unactivated alkyl iodides can form charge-transfer complexes that, upon photoexcitation, facilitate an electron transfer leading to the loss of iodide and the formation of an alkyl radical. nih.gov
Radical Initiators: Reagents like azobisisobutyronitrile (AIBN) in the presence of a tin hydride (e.g., tributyltin hydride) are commonly used. The initiator generates a radical that abstracts the iodine atom from this compound, leaving the 3,7-dimethyloctyl radical.
Alkylation via Radical Coupling Mechanisms
Once generated, the 3,7-dimethyloctyl radical is a reactive intermediate capable of forming new carbon-carbon bonds through coupling reactions. These processes allow for the alkylation of various substrates. For instance, in reactions analogous to base-promoted homolytic aromatic substitution (BHAS), an alkyl radical can add to an aromatic ring. nih.gov Similarly, palladium-catalyzed reactions can involve radical intermediates that couple with other organic fragments. nih.gov The 3,7-dimethyloctyl radical could add to an alkene, generating a new radical species that can be trapped to form a more complex molecule.
Organometallic Transformations
Alkyl iodides are common starting materials for the preparation of organometallic reagents. This compound can be converted into highly reactive nucleophilic carbon species through reaction with certain metals.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) would produce the corresponding Grignard reagent, 3,7-dimethyloctylmagnesium iodide. youtube.comyoutube.com The carbon atom bound to the magnesium atom in this reagent is highly nucleophilic and basic, resembling a carbanion. youtube.comyoutube.com
Organolithium Reagent Formation: Similarly, treatment of this compound with two equivalents of lithium metal would result in the formation of 3,7-dimethyloctyllithium. youtube.com Organolithium reagents are generally more reactive than their Grignard counterparts.
These organometallic reagents are exceptionally useful in synthesis for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and epoxides. youtube.comyoutube.com
Formation of Organomagnesium and Organolithium Reagents
The conversion of alkyl halides to organomagnesium (Grignard) and organolithium reagents is a cornerstone of organic synthesis, transforming an electrophilic carbon center into a highly nucleophilic one. This compound is a suitable precursor for the generation of both types of reagents. The greater reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds facilitates these transformations. msu.edulibretexts.orglibretexts.org
Organomagnesium Reagent Formation:
The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (3,7-dimethyloctyl)magnesium iodide. The general mechanism involves a single-electron transfer from the magnesium surface to the alkyl iodide. msu.edu
Reaction: CH3(CH3)CH(CH2)3CH(CH3)CH2CH2I + Mg -> CH3(CH3)CH(CH2)3CH(CH3)CH2CH2MgI
The successful formation of the Grignard reagent is dependent on several factors, including the purity of the magnesium and the exclusion of moisture and protic solvents, which would lead to the immediate quenching of the highly basic organometallic species. msu.edulibretexts.org
Organolithium Reagent Formation:
Similarly, this compound can be converted to its organolithium counterpart by treatment with lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane (B92381). libretexts.orglibretexts.org This reaction also proceeds through a radical mechanism.
Reaction: CH3(CH3)CH(CH2)3CH(CH3)CH2CH2I + 2Li -> CH3(CH3)CH(CH2)3CH(CH3)CH2CH2Li + LiI
The resulting (3,7-dimethyloctyl)lithium is a potent nucleophile and a strong base, necessitating anhydrous reaction conditions for its successful preparation and subsequent use.
| Reagent Type | Metal | Typical Solvent | General Reactivity |
| Organomagnesium | Magnesium | Diethyl ether, THF | Strong Nucleophile, Strong Base |
| Organolithium | Lithium | Pentane, Hexane | Very Strong Nucleophile, Very Strong Base |
Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille Type) using this compound
Cross-coupling reactions are powerful methods for the construction of carbon-carbon bonds, and alkyl iodides like this compound serve as key electrophilic partners in these transformations. These reactions are typically catalyzed by transition metals, most commonly palladium or nickel complexes.
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide. semanticscholar.orgnih.gov While traditionally used for aryl and vinyl halides, advancements have extended its scope to include alkyl halides. In a hypothetical Suzuki coupling, this compound could be coupled with an organoboronic acid or ester in the presence of a palladium catalyst and a base.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. sigmaaldrich.com The organozinc reagent derived from this compound, or the direct coupling of this compound with another organozinc species, offers a pathway to form new C-C bonds. This reaction is known for its high functional group tolerance. nih.gov
Stille Coupling: In the Stille reaction, an organotin compound is coupled with an organic halide. wikipedia.orguwindsor.ca this compound could potentially undergo Stille coupling with various organostannanes in the presence of a palladium catalyst. The choice of ligands on the palladium catalyst is crucial for achieving good yields and preventing side reactions. thieme-connect.de
| Coupling Reaction | Nucleophilic Partner | Catalyst System (Typical) |
| Suzuki | Organoboron | Palladium catalyst, Base |
| Negishi | Organozinc | Palladium or Nickel catalyst |
| Stille | Organotin | Palladium catalyst |
Detailed research findings on the specific application of this compound in these named cross-coupling reactions are not extensively documented in publicly available literature, highlighting an area for potential future investigation. However, the general principles of these reactions strongly suggest its viability as a substrate.
Borylation Reactions of Alkyl Iodides
The synthesis of alkylboronates from alkyl halides has emerged as a valuable transformation, as organoboron compounds are versatile intermediates, particularly in Suzuki-Miyaura cross-coupling reactions. nih.govorganic-chemistry.org this compound can serve as a precursor for the synthesis of the corresponding (3,7-dimethyloctyl)boronate ester.
One common method is the Miyaura borylation, which involves the palladium-catalyzed reaction of an organic halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgorganic-chemistry.org
Reaction: CH3(CH3)CH(CH2)3CH(CH3)CH2CH2I + B₂pin₂ --(Pd catalyst, base)--> CH3(CH3)CH(CH2)3CH(CH3)CH2CH2B(pin) + I-B(pin)
Recent advancements have also led to the development of metal-free borylation methods for alkyl iodides. nih.gov These reactions often proceed via a radical mechanism, initiated by light or a radical initiator, and offer a milder alternative to transition-metal-catalyzed processes.
| Borylation Method | Reagents | Key Features |
| Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst, Base | Well-established, broad scope |
| Metal-Free Radical Borylation | Diboron reagent, Radical initiator/light | Avoids transition metals, mild conditions |
The resulting alkylboronate ester from this compound is a stable compound that can be isolated and used in subsequent synthetic steps, demonstrating the utility of borylation reactions in expanding the synthetic applications of this alkyl iodide.
Applications of 1 Iodo 3,7 Dimethyloctane in Advanced Organic Synthesis
Use as a Building Block for Carbon-Carbon Bond Formation
The carbon-iodine bond in 1-iodo-3,7-dimethyloctane is relatively weak, making it an excellent substrate for a variety of carbon-carbon bond-forming reactions. This reactivity is harnessed by synthetic chemists to couple the 3,7-dimethyloctyl moiety with a wide range of organic fragments, thereby constructing more complex molecular architectures.
One of the primary methods for utilizing this compound in this context is through organometallic coupling reactions. For instance, it can be converted into an organolithium or Grignard reagent, which then acts as a nucleophile to attack various electrophiles. More sophisticated coupling reactions, such as Gilman and Suzuki-Miyaura couplings, offer milder and more selective methods for forging new carbon-carbon bonds.
In a Gilman coupling, this compound can be reacted with a lithium diorganocuprate reagent (R₂CuLi). The alkyl group from the cuprate (B13416276) displaces the iodide, leading to the formation of a new alkane with an extended carbon chain. This reaction is particularly useful for coupling with other alkyl, vinyl, or aryl halides.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, provides another powerful tool for incorporating the 3,7-dimethyloctyl group. In this reaction, an organoboron compound is coupled with an organic halide. While typically used for sp²-sp² coupling, advancements have extended its utility to include sp³-hybridized carbons, such as the one bearing the iodine in this compound.
A notable example of carbon-carbon bond formation involves the alkylation of a pseudoephedrine amide. In this sequence, the chiral auxiliary, pseudoephedrine, is first acylated with 5-hexenoic acid. The resulting amide is then deprotonated with a strong base like lithium hexamethyldisilazide (LiHMDS) to form an enolate, which subsequently undergoes alkylation with (R)-1-iodo-3,7-dimethyloctane. This reaction proceeds with high diastereoselectivity, affording the alkylated amide in a 95:5 diastereomeric ratio. This step is crucial in the synthesis of more complex chiral molecules.
Table 1: Examples of Carbon-Carbon Bond Forming Reactions with this compound
| Reaction Type | Coupling Partner | Catalyst/Reagent | Product Type |
| Gilman Coupling | Lithium diorganocuprate (R₂CuLi) | - | Extended alkane |
| Suzuki-Miyaura Coupling | Organoboron compound | Palladium catalyst | Alkylated arene/alkene |
| Alkylation | Pseudoephedrine amide enolate | LiHMDS | Diastereomerically enriched amide |
Stereocontrolled Synthesis of Complex Chiral Molecules
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and biologically active molecules. The chiral version of this compound, specifically the (R)- and (S)-enantiomers, serves as a valuable chiral building block in stereocontrolled synthesis. By starting with an enantiomerically pure iodide, chemists can introduce a stereocenter with a defined configuration into a target molecule.
The synthesis of chiral this compound often begins with a readily available chiral precursor, such as (R)- or (S)-citronellol. Hydrogenation of the double bond in citronellol (B86348), followed by conversion of the resulting alcohol to an iodide, typically via a Finkelstein reaction from the corresponding bromide or tosylate, yields the desired chiral iodoalkane.
Once obtained, this chiral electrophile can participate in nucleophilic substitution reactions where the stereocenter is either retained or inverted, depending on the reaction mechanism (Sₙ1 or Sₙ2). For instance, in an Sₙ2 reaction with a nucleophile, the stereochemistry at the carbon bearing the iodine would be inverted. This predictable stereochemical outcome is crucial for the synthesis of complex molecules with multiple stereocenters.
The aforementioned alkylation of a pseudoephedrine amide with (R)-1-iodo-3,7-dimethyloctane is a prime example of stereocontrolled synthesis. The inherent chirality of both the pseudoephedrine auxiliary and the iodoalkane directs the formation of one diastereomer over the other, allowing for the construction of a new stereocenter with high control. This level of stereocontrol is essential for the synthesis of biologically active molecules where specific stereoisomers exhibit desired therapeutic effects.
Natural Product Synthesis and Analogues Featuring the 3,7-Dimethyloctyl Moiety
The 3,7-dimethyloctyl moiety is a recurring structural feature in a number of natural products, endowing them with specific physical and biological properties. Consequently, this compound is a key intermediate in the total synthesis of these molecules and their analogues.
A prominent example is its application in the synthesis of the side chain of α-tocopherol (Vitamin E) . The lipophilic side chain of α-tocopherol is a 3,7,11,15-tetramethylhexadecyl group. This chain can be constructed in a convergent manner, where a key fragment is the 3,7-dimethyloctyl unit. Synthetic strategies often involve the coupling of a C10 fragment, such as that derived from this compound, with another chiral building block to assemble the full C16 side chain, which is then attached to the chromanol headgroup.
Furthermore, the 3,7-dimethyloctyl skeleton is found in various insect pheromones . These semiochemicals are often chiral and species-specific, making their precise synthesis a significant challenge. The use of enantiomerically pure this compound allows for the stereospecific introduction of this branched tail, which is often crucial for the pheromone's biological activity. For example, the aggregation pheromone of the red flour beetle, Tribolium castaneum, is 4,8-dimethyldecanal, which can be synthesized from chiral building blocks including derivatives of citronellol, a precursor to this compound.
The synthesis of these natural products and their analogues not only provides access to these valuable compounds for biological studies but also showcases the strategic importance of this compound as a versatile lipophilic building block.
Derivatization to Other Functional Groups and Synthetic Intermediates
The utility of this compound extends beyond its direct use in coupling reactions. The iodo group is an excellent leaving group in nucleophilic substitution reactions, allowing for its facile conversion into a wide array of other functional groups. This derivatization provides access to a diverse range of synthetic intermediates containing the 3,7-dimethyloctyl scaffold, further expanding its synthetic utility.
A straightforward derivatization is the conversion to other halides. For instance, treatment of an alcohol precursor with hydrobromic acid can yield 1-bromo-3,7-dimethyloctane (B123281). This bromide can then be converted to this compound via the Finkelstein reaction , which involves treatment with sodium iodide in acetone (B3395972). This equilibrium-driven reaction is favorable due to the precipitation of the less soluble sodium bromide.
The iodo group can be readily displaced by a variety of nucleophiles to introduce different functionalities. For example, reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like DMF provides 1-azido-3,7-dimethyloctane . The azide can then be reduced to the corresponding primary amine, a valuable functional group in many organic molecules.
Another important transformation is the synthesis of thiols. Reacting 1-bromo-3,7-dimethyloctane (which can be prepared from the corresponding alcohol or from the iodide) with thiourea (B124793) followed by hydrolysis with a base like sodium hydroxide (B78521) yields 3,7-dimethyloctane-1-thiol . This transformation provides access to sulfur-containing analogues of natural products or other synthetic targets.
Table 2: Derivatization Reactions of this compound and its Precursors
| Starting Material | Reagent(s) | Product | Functional Group Transformation |
| 3,7-Dimethyl-1-octanol | HBr, H₂SO₄ | 1-Bromo-3,7-dimethyloctane | Alcohol to Bromide |
| 1-Bromo-3,7-dimethyloctane | NaI, Acetone | This compound | Bromide to Iodide (Finkelstein Reaction) |
| This compound | NaN₃, DMF | 1-Azido-3,7-dimethyloctane | Iodide to Azide |
| 1-Bromo-3,7-dimethyloctane | 1. Thiourea, 2. NaOH | 3,7-Dimethyloctane-1-thiol | Bromide to Thiol |
These examples highlight the versatility of this compound as a synthetic intermediate, allowing for the introduction of the 3,7-dimethyloctyl moiety with a variety of terminal functionalities, thereby enabling the synthesis of a broad spectrum of complex organic molecules.
Spectroscopic and Analytical Methodologies in Research on 1 Iodo 3,7 Dimethyloctane
Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Reaction Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-iodo-3,7-dimethyloctane and its precursors or reaction products. While specific NMR data for this compound is not extensively published, the analysis of the closely related precursor, (S)-3,7-dimethyloctan-1-ol, and the analogous compound, (S)-1-bromo-3,7-dimethyloctane, provides a clear framework for how NMR is applied to this class of molecules.
One-dimensional NMR techniques such as ¹H and ¹³C NMR provide foundational information. In the ¹H NMR spectrum of a related bromo-analog, the protons closest to the halogen atom are the most deshielded and thus appear at the highest chemical shift. The complex splitting patterns of the methylene (B1212753) and methine protons can be resolved to confirm the connectivity of the carbon backbone. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atom bonded to the iodine in this compound would be expected to have a characteristic chemical shift, significantly influenced by the electronegativity of the iodine atom.
To unambiguously assign all proton and carbon signals, especially in complex reaction intermediates, advanced two-dimensional (2D) NMR experiments are employed. These include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to trace the proton-proton connectivity through the carbon skeleton of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule.
For instance, in the synthesis of this compound from 3,7-dimethyloctan-1-ol (B75441), NMR would be used to confirm the complete conversion of the starting material by observing the disappearance of the alcohol proton signal and the downfield shift of the signals for the protons on the carbon bearing the newly introduced iodine atom.
Below is a table of typical ¹H and ¹³C NMR chemical shifts for (S)-1-bromo-3,7-dimethyloctane, which serves as a close approximation for the expected shifts in this compound, with the understanding that the chemical shifts for the atoms nearest the halogen would differ due to the different electronegativity of bromine and iodine.
| Assignment | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| CH₃ (on C3) | 0.84-0.88 (m) | 18.94 |
| CH₃ (on C7) | 0.84-0.88 (m) | 22.56 |
| CH₃ (on C7) | 0.84-0.88 (m) | 22.66 |
| C4-H₂ | 1.05-1.17 (m) | 24.53 |
| C7-H | 1.44-1.56 (m) | 27.93 |
| C3-H | 1.81-1.90 (m) | 31.66 |
| C1-H₂ | 3.35-3.47 (m) | 32.09 |
| C2-H₂ | 1.57-1.69 (m) | 36.71 |
| C5-H₂ | 1.19-1.34 (m) | 39.16 |
| C6-H₂ | 1.19-1.34 (m) | 40.08 |
Data is for (S)-1-bromo-3,7-dimethyloctane and is illustrative for the structural analysis of similar compounds.
Mass Spectrometry for High-Resolution Mass Determination in Complex Reaction Mixtures
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for obtaining a high-accuracy mass measurement, which can confirm its molecular formula (C₁₀H₂₁I).
When analyzing complex reaction mixtures, where multiple products and byproducts may be present, HRMS coupled with a chromatographic separation technique like gas chromatography (GC-MS) is often employed. This allows for the separation of the individual components of the mixture before they enter the mass spectrometer. The mass spectrometer then provides a unique mass spectrum for each component.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the relatively weak C-I bond, this peak may be of low intensity. More prominent peaks would likely result from the fragmentation of the molecule. Common fragmentation pathways for alkyl halides include the loss of the halogen atom and cleavage of the carbon-carbon bonds. The resulting fragmentation pattern serves as a molecular fingerprint that can aid in the identification of the compound.
The table below summarizes the key mass spectrometry data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₁I |
| Molecular Weight | 268.18 g/mol |
| Exact Mass | 268.0688 Da |
| Instrumentation | HP 6890-5973 or Agilent Technologies 7890A-5975C |
This data is sourced from PubChem and represents computed and experimental (GC-MS) information. nih.gov
Chromatographic Techniques for Purification and Quantitative Analysis in Synthetic Studies
Chromatography is essential for both the purification of this compound after its synthesis and for the quantitative analysis of its concentration in various samples. The choice of chromatographic technique depends on the scale and purpose of the analysis.
For the purification of this compound on a laboratory scale, column chromatography is a common method. In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture down the column at different rates, leading to their separation. For a relatively nonpolar compound like this compound, a nonpolar eluent such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent would likely be used. The progress of the separation is monitored by techniques like thin-layer chromatography (TLC).
For quantitative analysis, gas chromatography (GC) is often the method of choice due to the volatility of this compound. A small amount of the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). The components of the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and elute at different times (retention times). A detector at the end of the column, such as a flame ionization detector (FID) or a mass spectrometer (MS), generates a signal for each component. By comparing the peak area of this compound to that of a known standard, its concentration in the sample can be accurately determined.
High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile reaction intermediates or if derivatization is employed. In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase. The separation principle is similar to column chromatography but with much higher resolution and speed.
The following table outlines the typical chromatographic techniques used in the study of this compound and related compounds.
| Technique | Purpose | Stationary Phase | Typical Mobile Phase | Detection |
| Column Chromatography | Purification | Silica Gel | Hexane/Ethyl Acetate (B1210297) gradients | TLC with staining |
| Gas Chromatography (GC) | Quantitative Analysis, Purity Check | Polysiloxane-based (e.g., DB-5) | Helium, Nitrogen | Flame Ionization (FID), Mass Spectrometry (MS) |
| High-Performance Liquid Chromatography (HPLC) | Analysis of related compounds | C18 reversed-phase | Acetonitrile (B52724)/Water or Methanol/Water | UV-Vis, MS |
Future Directions and Emerging Research Avenues
Development of Sustainable and Eco-Friendly Synthetic Routes
The traditional synthesis of alkyl iodides often involves reagents that are not environmentally benign. Emerging research avenues are focused on replacing these with greener alternatives for the conversion of the parent alcohol, 3,7-dimethyloctan-1-ol (B75441), to 1-Iodo-3,7-dimethyloctane.
One promising approach involves the use of ionic liquids as both the solvent and a reagent source. For instance, 1-butyl-3-methylimidazolium iodide ([bmim][I]) can serve as an efficient iodide source and reaction medium for the nucleophilic substitution of alcohols, which have been activated with a Brønsted acid. This method is attractive due to the low volatility and recyclability of ionic liquids, minimizing solvent waste. organic-chemistry.org
Another eco-friendly method utilizes a CeCl₃·7H₂O/NaI system in acetonitrile (B52724). This system provides an exceedingly mild and efficient preparation of iodides from alcohols. cmu.edu The low toxicity and cost of cerium chloride make this a sustainable alternative to more hazardous reagents. cmu.edu
Furthermore, the use of thioiminium salts, such as N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide, offers a selective method for converting primary alcohols to their corresponding iodides under neutral conditions. organic-chemistry.org This approach is notable for its high functional group tolerance and the generation of minimal byproducts, simplifying purification processes. organic-chemistry.org
The table below summarizes key aspects of these emerging sustainable synthetic routes.
| Method | Key Reagents | Solvent | Key Advantages |
| Ionic Liquid-Based | [bmim][I], Brønsted acid | Ionic Liquid | Recyclable solvent, stoichiometric reagent use |
| Cerium(III) Chloride System | CeCl₃·7H₂O, NaI | Acetonitrile | Mild conditions, low toxicity of catalyst |
| Thioiminium Salt | MeSCH═NMe₂⁺ I⁻ | THF or Toluene | Neutral conditions, high selectivity for primary alcohols |
Exploration of Novel Catalytic Systems for Functionalization
Beyond its synthesis, significant research is anticipated in the catalytic functionalization of the C-I bond in this compound. This unactivated primary alkyl iodide is an ideal substrate for exploring novel carbon-carbon and carbon-heteroatom bond-forming reactions.
Copper-catalyzed cross-coupling reactions represent a particularly active area of research. Methodologies have been developed for the reductive carbonylation of unactivated alkyl iodides to produce one-carbon extended alcohols, a transformation that could be applied to this compound. uic.edunih.gov This process is tolerant of a wide variety of functional groups and proceeds via a radical mechanism. uic.edu Additionally, copper-catalyzed reductive aminocarbonylation using nitroarenes as the nitrogen source offers a pathway to secondary N-aryl alkylamides. uic.edu
Visible-light-mediated photoredox catalysis is another burgeoning field with the potential to activate the C-I bond of this compound. Photocatalysts can be utilized to generate alkyl radicals from unactivated alkyl iodides under mild conditions. researchgate.net These radicals can then participate in a variety of transformations, including reduction via hydrogen atom abstraction or reductive cyclization. researchgate.net This approach is appealing due to its use of inexpensive reagents and exceptional functional group tolerance. researchgate.net
The following table outlines potential catalytic functionalization reactions for this compound.
| Catalytic System | Reaction Type | Potential Product from this compound |
| Copper-Catalyzed | Reductive Carbonylation | 4,8-Dimethylnonan-1-ol |
| Copper-Catalyzed | Reductive Aminocarbonylation | N-Aryl-4,8-dimethylnonanamide |
| Photoredox Catalysis | Reductive Dehalogenation | 3,7-Dimethyloctane |
Integration into Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry, where reactions are conducted in continuous-flowing streams rather than in batches, offer numerous advantages for the synthesis of this compound. These benefits include enhanced heat and mass transfer, improved safety when handling reactive intermediates, and the potential for straightforward scalability. The synthesis of alkyl halides from alcohols is a reaction that can be readily adapted to a flow system. digitellinc.comacs.org A solution of 3,7-dimethyloctan-1-ol and a suitable iodinating agent could be pumped through a heated reactor coil to afford this compound in a continuous fashion.
Furthermore, the integration of this synthesis into automated and high-throughput platforms is a key area for future development. High-throughput experimentation allows for the rapid screening of a wide array of reaction conditions, such as different catalysts, solvents, and temperatures, to quickly identify optimal synthetic protocols. youtube.comscienceintheclassroom.org Automated synthesis platforms can then utilize these optimized conditions for the production of libraries of related compounds for various screening purposes. rsc.orgnih.govillinois.edu This approach not only accelerates the discovery of new reactions and the optimization of existing ones but also minimizes the amount of starting material required. scienceintheclassroom.org
The table below highlights the potential benefits of integrating the synthesis and functionalization of this compound into modern synthesis platforms.
| Platform | Application to this compound | Key Advantages |
| Flow Chemistry | Continuous synthesis from 3,7-dimethyloctan-1-ol | Improved safety, scalability, and process control |
| Automated High-Throughput Synthesis | Optimization of synthesis and functionalization reactions | Rapid discovery of optimal conditions, reduced material consumption |
Q & A
Q. How can 1-ido-3,7-dimethyloctane be adapted for isotopic labeling studies in metabolic or environmental tracing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
